![molecular formula C19H21N3 B14269780 9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine CAS No. 132352-08-0](/img/structure/B14269780.png)
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine is a heterocyclic compound with a bicyclic ring system. This compound is known for its unique stereochemistry, which has been confirmed through single-crystal X-ray analysis . The bicyclic ring system adopts a cis-decalin-like conformation, minimizing steric repulsion involving the bridgehead phenyl substituent .
Métodos De Preparación
The synthesis of 9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . The reaction conditions often involve the use of solvents and catalysts to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Análisis De Reacciones Químicas
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its activity on certain receptors . Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
9,9a-Diphenyl-1,3,4,6,7,9a-hexahydro-2H-pyrazino[1,2-a]pyrimidine can be compared with other similar compounds, such as 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its reactivity and interactions.
Propiedades
Número CAS |
132352-08-0 |
|---|---|
Fórmula molecular |
C19H21N3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
9,9a-diphenyl-1,2,3,4,6,7-hexahydropyrazino[1,2-a]pyrimidine |
InChI |
InChI=1S/C19H21N3/c1-3-8-16(9-4-1)18-19(17-10-5-2-6-11-17)21-12-7-14-22(19)15-13-20-18/h1-6,8-11,21H,7,12-15H2 |
Clave InChI |
MRKJPCPRAVCFOF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2(C(=NCCN2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
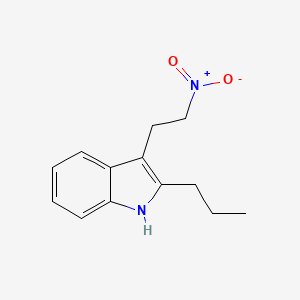
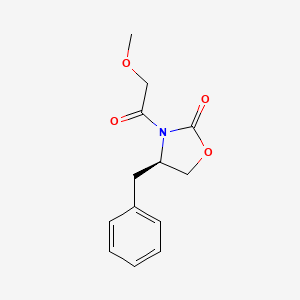
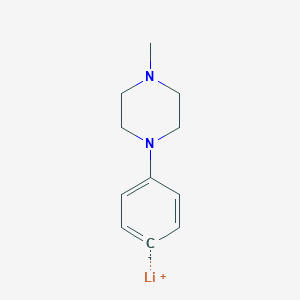
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
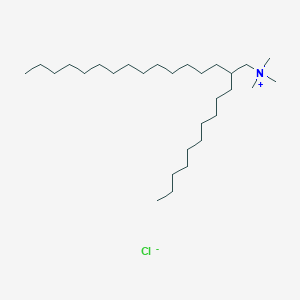

![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
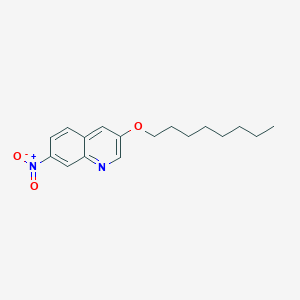
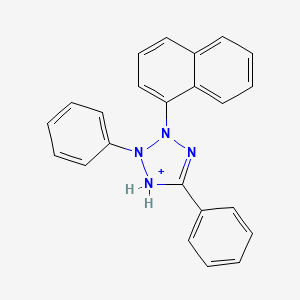
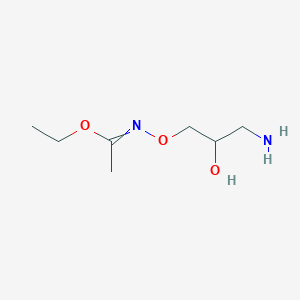
![2-{(E)-[2-Oxo-2-phenyl-1-(2-phenylhydrazinylidene)ethyl]diazenyl}benzoic acid](/img/structure/B14269766.png)
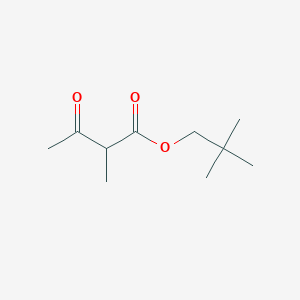
![Acetamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B14269778.png)
